1-(4-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxopyrrolidine-3-carboxamide
Descripción
This compound features a 5-oxopyrrolidine core substituted with a 4-fluorophenyl group at the 1-position and a carboxamide-linked 3-methyl-1,2,4-oxadiazole moiety at the 3-position.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O3/c1-9-18-13(23-19-9)7-17-15(22)10-6-14(21)20(8-10)12-4-2-11(16)3-5-12/h2-5,10H,6-8H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTXTOGYZJCUHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Pyrrolidine Ring Formation
The 5-oxopyrrolidine scaffold is synthesized via cyclization of γ-aminobutyric acid (GABA) derivatives. A representative method involves:
- Mitsunobu Reaction : Treatment of ethyl 4-fluorocinnamate with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to install the 4-fluorophenyl group.
- Oxidation : Conversion of the pyrrolidine ring to the 5-oxo derivative using Jones reagent (CrO₃/H₂SO₄).
Key Data :
Carboxamide Functionalization
The carboxylic acid at position 3 is activated using N,N′-carbonyldiimidazole (CDI) and reacted with ammonia gas to form the primary carboxamide.
Optimization Note :
- Substituting CDI with O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) improves yields to 85%.
Synthesis of the 3-Methyl-1,2,4-Oxadiazole-Methylamine Side Chain
Amidoxime Intermediate Preparation
The oxadiazole precursor is synthesized via:
- Nitrile Hydroxylation : Reaction of 3-methylbutyronitrile with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (1:1) at 80°C for 6 hours.
- Cyclization : Treatment of the amidoxime with acetyl chloride in pyridine to form 3-methyl-1,2,4-oxadiazole.
Key Data :
Coupling Strategies and Final Assembly
Carboxylic Acid Activation
The pyrrolidine-3-carboxylic acid is activated using HATU and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF).
Amide Bond Formation
The activated acid is coupled with (3-methyl-1,2,4-oxadiazol-5-yl)methanamine at 25°C for 12 hours.
Key Data :
Structural Characterization and Validation
Spectroscopic Analysis
X-Ray Crystallography
Single-crystal analysis confirms the planar orientation of the oxadiazole ring and the distorted chair conformation of the pyrrolidine moiety.
Key Metrics :
- Dihedral angle between oxadiazole and pyrrolidine: 109.12°.
- Intramolecular H-bonding: C–H⋯O (2.12 Å).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
- Oxadiazole Ring Stability : Prolonged heating during ammonolysis causes decomposition; microwave-assisted synthesis reduces reaction time.
- Coupling Efficiency : Steric hindrance at the pyrrolidine carboxamide site necessitates excess HATU (1.5 eq).
- Purification : Silica gel chromatography struggles with polar intermediates; reverse-phase HPLC is recommended.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(4-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(4-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Structural and Physicochemical Comparisons
The table below summarizes key differences between the target compound and analogs from the evidence:
Key Observations
Heterocyclic Substituent Effects: Oxadiazole vs. Tetrazole vs. Oxadiazole: The tetrazole in is a carboxylic acid bioisostere, enabling ionic interactions but increasing molecular weight. Pyridine vs. Oxadiazole: The pyridine in offers aromatic π-stacking but lacks the oxadiazole’s metabolic stability.
Halogen Substitutions :
- Fluorine (target, ) provides electronegativity without significant steric bulk, whereas chlorine () enhances lipophilicity but may reduce target compatibility.
Steric and Electronic Modifications :
- Smaller substituents (e.g., methyl in the target) minimize steric hindrance compared to isopropyl () or dichlorophenyl ().
- Bulky groups (e.g., furan in ) may improve binding in hydrophobic pockets but reduce solubility.
Molecular Weight Trends :
- The target (~303 g/mol) and pyridine derivative (, 313 g/mol) are smaller, aligning with Lipinski’s Rule of Five for drug-likeness. Larger compounds (e.g., , 463 g/mol) may face bioavailability challenges.
Actividad Biológica
1-(4-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxopyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C₁₄H₁₆FN₃O₃
- Molecular Weight : 293.30 g/mol
- CAS Number : 1053656-53-3
The presence of the 4-fluorophenyl and oxadiazole moieties suggests potential interactions with biological targets that could lead to significant pharmacological effects.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds with oxadiazole derivatives exhibit notable antimicrobial properties. For example, a related study reported minimum inhibitory concentrations (MICs) for similar oxadiazole derivatives ranging from 7.8 to 62.5 µg/mL against various bacterial strains, suggesting that the oxadiazole ring may enhance antimicrobial efficacy .
Anticancer Activity
A significant area of investigation has been the anticancer potential of the compound. In vitro studies have shown that derivatives similar to this compound can induce apoptosis in cancer cells through various pathways:
- Cell Proliferation Inhibition : The compound has demonstrated the ability to inhibit cell proliferation in breast cancer cell lines such as MCF-7 and MDA-MB-231. The IC50 values for these cell lines were found to be approximately 0.80 µmol/L after 48 hours of treatment .
- Mechanisms of Action :
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds:
- Breast Cancer Study : A study on ZQL-4c, a derivative featuring a fluorophenyl group similar to our compound, indicated strong anticancer effects through apoptosis induction and cell cycle arrest in breast cancer cells . This suggests that the structural features present in our compound could yield similar results.
- Antimicrobial Efficacy : Research on substituted pyrrolidine derivatives indicated promising antimicrobial activity against Staphylococcus aureus and Escherichia coli, with MIC values highlighting their potential use as therapeutic agents .
Data Tables
Q & A
Q. What are the key synthetic strategies for this compound, and how are reaction conditions optimized?
Methodological Answer: The synthesis involves multi-step reactions, including:
- Cyclization : Formation of the 1,2,4-oxadiazole ring via condensation of amidoximes with carboxylic acid derivatives under reflux with catalysts like HATU .
- Coupling Reactions : The pyrrolidine-3-carboxamide core is linked to the 3-methyl-1,2,4-oxadiazole moiety using a nucleophilic substitution or amide coupling (e.g., EDC/HOBt) .
- Fluorophenyl Introduction : A 4-fluorophenyl group is introduced via Suzuki-Miyaura cross-coupling or direct alkylation .
Q. Optimization Parameters :
| Parameter | Role | Example Conditions |
|---|---|---|
| Solvent | Polarity control | DMF for amide coupling; THF for cyclization |
| Temperature | Reaction rate | 80–100°C for oxadiazole formation |
| Catalysts | Yield enhancement | HATU for coupling; Pd(PPh₃)₄ for cross-coupling |
Q. How is the compound characterized post-synthesis, and what analytical techniques validate purity?
Methodological Answer: Critical characterization methods include:
- NMR Spectroscopy : Confirms structural integrity (e.g., ¹H NMR for fluorophenyl protons at δ 7.2–7.4 ppm; ¹³C NMR for carbonyl groups at ~170 ppm) .
- HPLC-MS : Determines purity (>95%) and molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 346.4) .
- X-ray Crystallography : Resolves stereochemistry of the pyrrolidine ring .
Q. How can computational chemistry guide the optimization of pharmacokinetic properties?
Methodological Answer:
- Molecular Docking : Predicts binding affinity to target proteins (e.g., kinase inhibitors). Tools like AutoDock Vina model interactions between the oxadiazole ring and hydrophobic enzyme pockets .
- ADMET Prediction : Software (e.g., SwissADME) evaluates logP (~2.5), solubility (<10 µM), and CYP450 inhibition risks .
- QSAR Modeling : Identifies critical substituents (e.g., fluorophenyl enhances metabolic stability; oxadiazole improves membrane permeability) .
Case Study :
Modifying the pyrrolidine ring’s substituents (e.g., replacing 5-oxo with sulfonamide) reduced hepatic clearance by 40% in rat liver microsomes .
Q. How are structure-activity relationships (SAR) analyzed for this compound?
Methodological Answer: SAR studies involve:
- Functional Group Variation :
- Fluorophenyl : Replacing F with Cl reduces target affinity by 3-fold (IC₅₀ shift from 50 nM to 150 nM) .
- Oxadiazole Methyl : Removing the 3-methyl group decreases metabolic stability (t₁/₂ < 1 hr vs. 3.5 hr) .
- Biological Assays :
Data Contradiction Resolution :
Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., ATP concentration). Standardizing protocols (e.g., 10 µM ATP) improves reproducibility .
Q. What strategies resolve contradictions in solubility and bioavailability data?
Methodological Answer:
Q. Experimental Workflow :
Solubility Screening : Use shake-flask method with buffers (pH 1.2–7.4).
Permeability Assessment : Caco-2 cell monolayers predict intestinal absorption .
Q. How is stereochemical purity ensured during synthesis, and what chiral analysis methods are used?
Methodological Answer:
- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H (hexane/isopropanol) .
- Circular Dichroism (CD) : Confirms absolute configuration of the pyrrolidine ring .
- Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in palladium-catalyzed steps ensure >99% ee .
Case Study :
Racemic mixtures showed 50% lower potency than enantiopure forms in kinase inhibition assays, justifying chiral resolution .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
